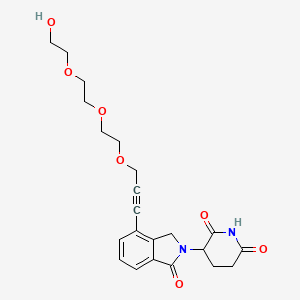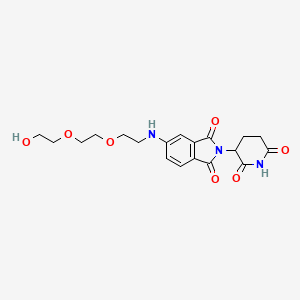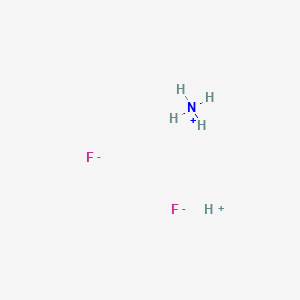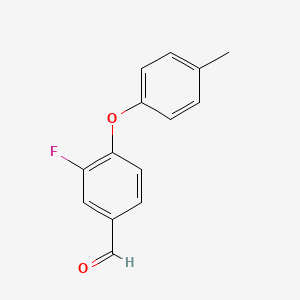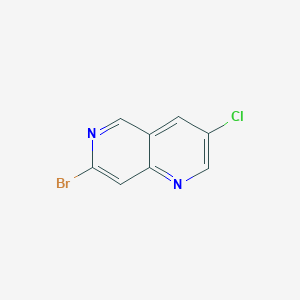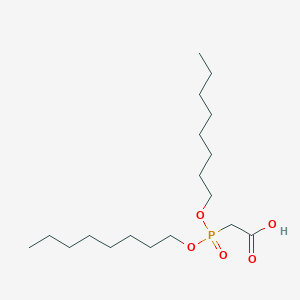
Dioctylphosphonoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctylphosphonoacetic acid is an organophosphorus compound with the molecular formula C18H37O5P and a molecular weight of 364.46 g/mol . This compound is characterized by the presence of a phosphono group attached to an acetic acid moiety, with two octyl groups attached to the phosphorus atom. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioctylphosphonoacetic acid can be synthesized through several methods. One common method involves the reaction of octyl alcohol with phosphorus trichloride to form dioctylphosphite, which is then oxidized to dioctylphosphonate. This intermediate is subsequently reacted with bromoacetic acid to yield this compound . The reaction conditions typically involve the use of solvents such as acetonitrile or dioxane and may be accelerated using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the controlled addition of reactants, maintenance of specific temperatures and pressures, and purification of the final product through distillation or crystallization . The use of automated systems ensures consistent quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctylphosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonoacetic acids .
Wissenschaftliche Forschungsanwendungen
Dioctylphosphonoacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antiviral agent, particularly against herpesviruses.
Industry: This compound is used in the production of flame retardants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of dioctylphosphonoacetic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit DNA polymerase, particularly in viruses, by mimicking the natural substrate and interfering with the enzyme’s activity . This inhibition prevents viral replication and can be used to control viral infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dioctylphosphonoacetic acid include:
Phosphonoacetic acid: A simpler analog with similar antiviral properties.
Decyl phosphonic acid: Used as a surfactant and corrosion inhibitor.
Bisphosphonates: A class of compounds used to inhibit bone resorption in medical applications.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and plasticizers .
Eigenschaften
Molekularformel |
C18H37O5P |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-dioctoxyphosphorylacetic acid |
InChI |
InChI=1S/C18H37O5P/c1-3-5-7-9-11-13-15-22-24(21,17-18(19)20)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
HVLGJIGOKQDGIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(CC(=O)O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



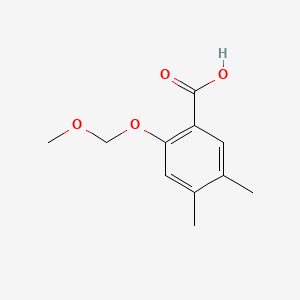
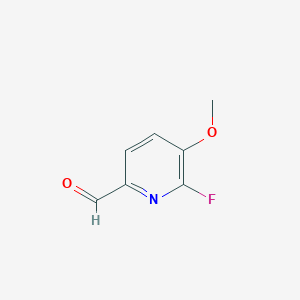
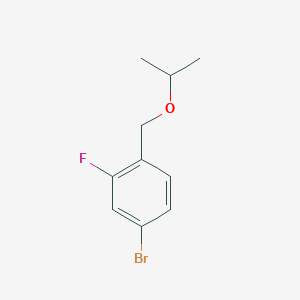

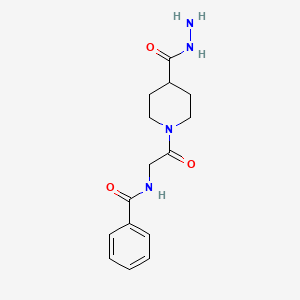
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
